

Application Note: Analysis of Dibenzyltoluene Hydrogenation using ^1H NMR Spectroscopy

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Compound of Interest

Compound Name: 2,3-Dibenzyltoluene

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Abstract

This application note details the use of proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy for the qualitative and quantitative analysis of the hydrogenation of dibenzyltoluene (H0-DBT), a promising liquid organic hydrogen carrier (LOHC). The protocol described herein provides a robust method for monitoring the progress of the hydrogenation reaction, identifying intermediate species, and determining the degree of hydrogenation. This technique is crucial for researchers, scientists, and professionals in the fields of energy storage, catalysis, and drug development who are working with LOHC systems.

Introduction

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can be reversibly hydrogenated and dehydrogenated, offering a safe and efficient means of storing and transporting hydrogen.[1][2][3] Dibenzyltoluene (DBT) is a leading LOHC candidate due to its high hydrogen storage capacity, favorable physical properties, and compatibility with existing fuel infrastructure. The hydrogenation of DBT to its perhydrogenated form, perhydro-dibenzyltoluene (H18-DBT), is a critical step in the hydrogen storage cycle.

^1H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In the context of DBT hydrogenation, it allows for the differentiation and quantification of aromatic and aliphatic protons. This distinction is fundamental to monitoring the conversion of the aromatic rings in DBT to the saturated cyclohexane rings in its hydrogenated derivatives. This application note provides a detailed protocol for the preparation

of samples and the acquisition and analysis of ^1H NMR spectra to monitor the hydrogenation of dibenzyltoluene.

Experimental Protocol

Hydrogenation of Dibenzyltoluene

This protocol is based on the methodology described by Do et al. (2016).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Dibenzyltoluene (H0-DBT) (e.g., from Sasol)
- Ru/Al₂O₃ catalyst (e.g., from Hydrogenious Technologies)
- High-pressure batch autoclave (e.g., Parr Instrument Company) with a gas-entrainment stirrer
- Argon (Ar 4.6, purity 99.9996%)
- Hydrogen (H₂)

Procedure:

- Load 150 g of H0-DBT and the Ru/Al₂O₃ catalyst into a 300 mL stainless-steel batch autoclave. The molar ratio of H0-DBT to Ruthenium should be approximately 400:1.
- Purge the autoclave three times with argon to remove any air.
- Heat the vessel to the desired reaction temperature (e.g., 120-200 °C) using an electrical heating jacket.
- Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar) and maintain this pressure throughout the experiment.
- Stir the reaction mixture at a constant rate (e.g., 1200 rpm) to ensure efficient gas-liquid mixing.

- At defined time intervals, carefully extract liquid samples from the reaction mixture for ^1H NMR analysis.

^1H NMR Sample Preparation and Analysis

Materials:

- Dichloromethane-d₂ (CD₂Cl₂)
- NMR tubes
- NMR spectrometer (e.g., JEOL ECX 400 or equivalent)

Procedure:

- For each sample taken from the hydrogenation reaction, dilute 0.1 mL of the liquid sample in 1 mL of dichloromethane-d₂.
- Transfer the prepared solution into a clean, dry NMR tube.
- Acquire the ^1H NMR spectrum using a suitable NMR spectrometer.
- Process the acquired spectra (phasing, baseline correction, and integration).

Data Analysis and Interpretation

The degree of hydrogenation can be determined by analyzing the ^1H NMR spectra. The key is to distinguish between the signals corresponding to aromatic protons (in unhydrogenated rings) and aliphatic protons (in hydrogenated rings).

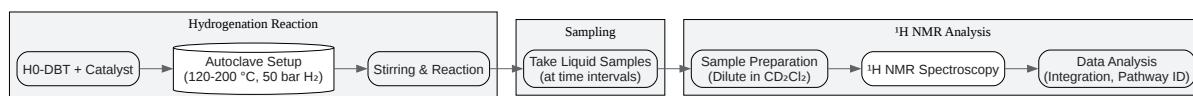
Key ^1H NMR Signal Regions:

Chemical Shift (ppm)	Corresponding Structural Environment
~7.0	Aromatic protons on the phenyl rings of H0-DBT and partially hydrogenated intermediates.
3.8 - 4.2	Benzyllic protons (-CH ₂ -) adjacent to an aromatic ring.
2.0 - 2.5	Protons on the methyl group attached to an aromatic ring and benzylic protons adjacent to a hydrogenated ring.
0.8 - 1.8	Aliphatic protons of the fully saturated cyclohexyl rings in H6-DBT, H12-DBT, and H18-DBT.

Table 1: Characteristic ¹H NMR chemical shifts for dibenzyltoluene and its hydrogenated products.[4][8]

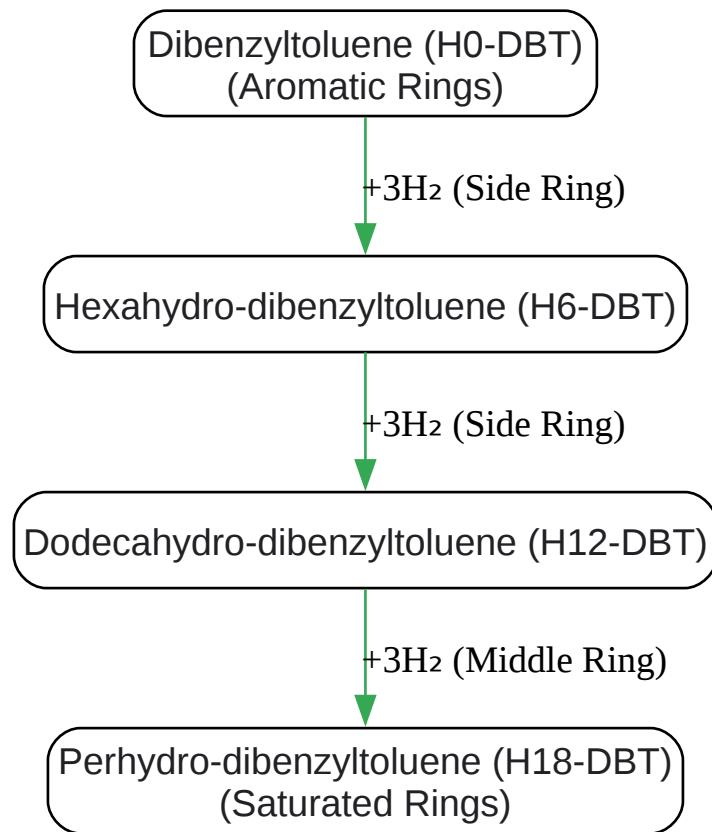
Detailed analysis of the ¹H NMR spectra over time reveals the reaction pathway. Studies have shown that the hydrogenation of dibenzyltoluene over a Ru/Al₂O₃ catalyst proceeds with a high preference for the side-side-middle (SSM) order.[5][6][7][9][10] This means the two outer phenyl rings are hydrogenated first, followed by the central toluene ring. This is supported by the accumulation of the H12-DBT intermediate before full hydrogenation to H18-DBT.[5][6][7][9][10]

Visualizations



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Caption: Experimental workflow for hydrogenation and ¹H NMR analysis.



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Caption: Preferred hydrogenation pathway of dibenzyltoluene (SSM).

Conclusion

¹H NMR spectroscopy is an indispensable tool for the analysis of dibenzyltoluene hydrogenation. It provides detailed structural information that allows for the determination of the degree of hydrogenation and the elucidation of the reaction pathway. The protocol outlined in this application note offers a reliable and reproducible method for researchers and scientists working on the development of LOHC-based hydrogen storage technologies. The ability to monitor the reaction progress and identify intermediates is crucial for optimizing reaction conditions and catalyst performance.

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